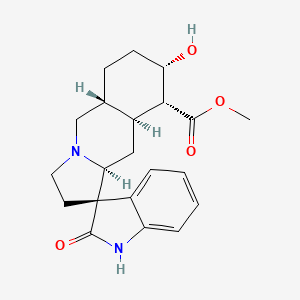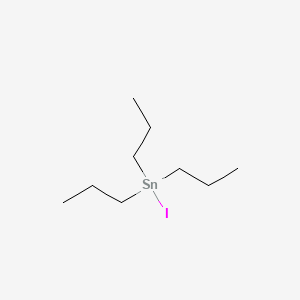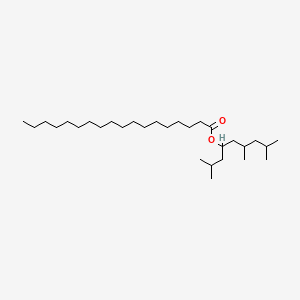
3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER, also known by its IUPAC name 2,6,8-trimethylnonan-4-yl octadecanoate, is a chemical compound with the molecular formula C30H60O2 and a molecular weight of 452.80 g/mol. This compound is an ester derived from stearic acid and a branched alcohol, making it a part of the ester functional group family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER typically involves the esterification reaction between stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to remove water, driving the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this ester can be carried out in large reactors with continuous removal of water to ensure high yields. The process involves the use of high-purity reactants and catalysts to maintain product quality. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the yield and purity of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to stearic acid and the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation: The ester can be oxidized under strong oxidative conditions to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its hydrophobic properties and stability.
Mécanisme D'action
The mechanism of action of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing stearic acid and the corresponding alcohol, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearic Acid 2-hydroxy-1-methylpropyl Ester: Similar in structure but contains a hydroxyl group, making it more hydrophilic.
Stearic Acid 3,5-dimethyl-1-(2-methylpropyl)hexyl Ester: A close structural analog with slight variations in the alkyl chain.
Uniqueness
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties. This branching can affect its solubility, melting point, and reactivity compared to linear esters.
Propriétés
Numéro CAS |
68784-91-8 |
|---|---|
Formule moléculaire |
C30H60O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
2,6,8-trimethylnonan-4-yl octadecanoate |
InChI |
InChI=1S/C30H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(31)32-29(24-27(4)5)25-28(6)23-26(2)3/h26-29H,7-25H2,1-6H3 |
Clé InChI |
QCFGBQPPERBYMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(C)C)CC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


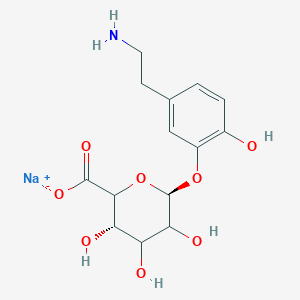
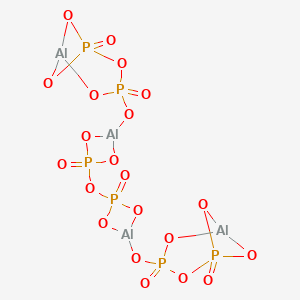

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
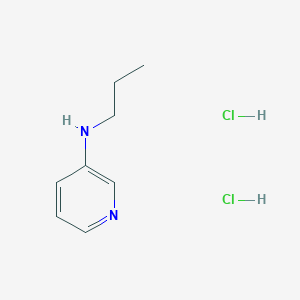

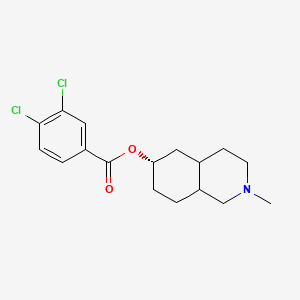

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
